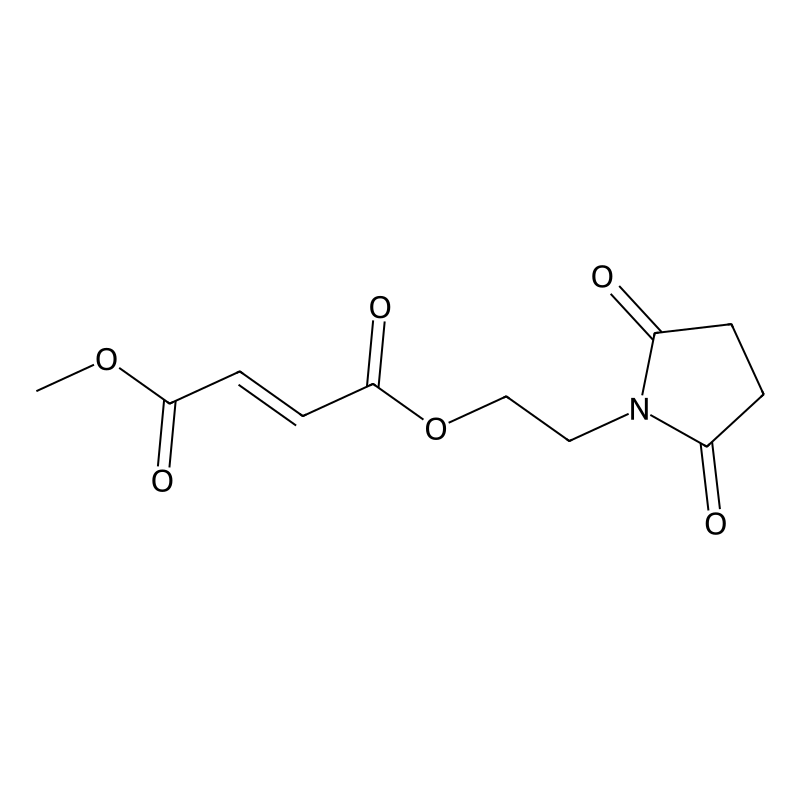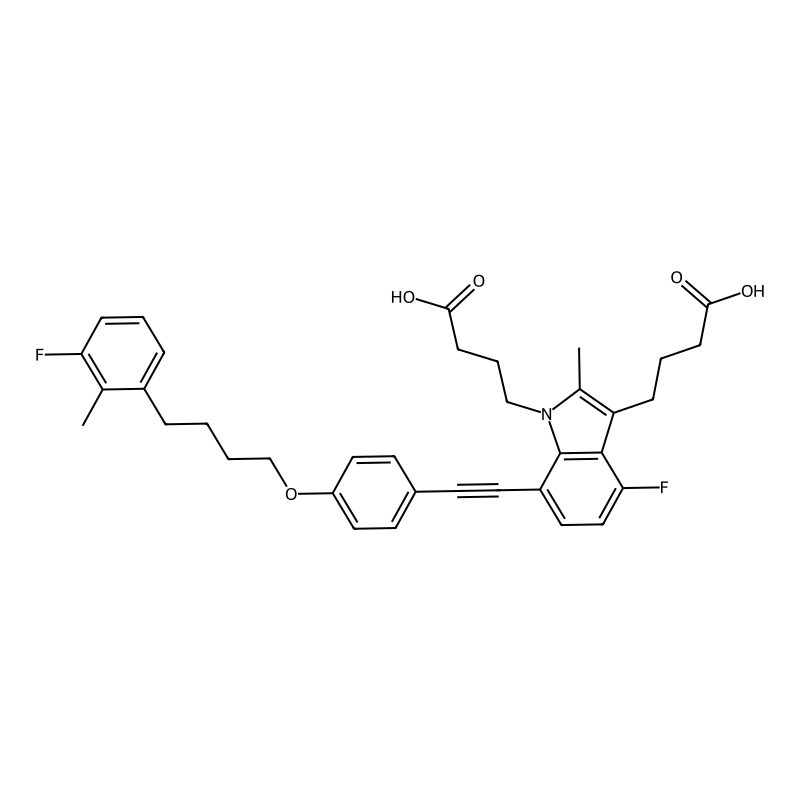Diroximel fumarate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Diroximel fumarate (DRF) is a medication recently approved for the treatment of relapsing-remitting forms of multiple sclerosis (MS). It falls under the class of fumarate medications, but offers a potential benefit over other fumarate drugs like dimethyl fumarate (DMF) - improved gastrointestinal tolerability []. While the exact mechanisms of how DRF works in MS are still under investigation, research suggests it may modulate the immune system and reduce inflammation.
Mechanism of Action
The precise way DRF exerts its therapeutic effect is not fully understood. However, like DMF, it is believed to be converted by the body into monomethyl fumarate, the likely active metabolite []. Monomethyl fumarate is thought to influence various immune system pathways, potentially leading to decreased inflammation and reduced immune cell activity, which may be beneficial in MS.
Diroximel fumarate is a novel compound belonging to the class of fumaric acid esters, primarily developed for the treatment of various forms of multiple sclerosis (MS), including relapsing-remitting and secondary progressive forms. It was approved by the United States Food and Drug Administration in October 2019 and by the European Medicines Agency in November 2021. Diroximel fumarate is marketed under the trade name Vumerity and is noted for its improved gastrointestinal tolerability compared to its predecessor, dimethyl fumarate. The compound's chemical formula is , with a molecular weight of approximately 255.226 g/mol .
The precise mechanism by which Diroximel fumarate exerts its therapeutic effect in MS is not fully understood. However, the current understanding points towards the activation of Nrf2, a cellular transcription factor that regulates the expression of antioxidant and anti-inflammatory genes []. By activating Nrf2, Diroximel fumarate may help to reduce inflammation and protect nerve cells from damage in MS patients [].
Diroximel fumarate undergoes rapid metabolism after oral administration, primarily through esterase enzymes that cleave it into its active metabolite, monomethyl fumarate, and an inactive metabolite, 2-hydroxyethyl succinimide. The metabolic pathway differs significantly from that of dimethyl fumarate, which produces methanol as a byproduct. In contrast, diroximel fumarate generates monomethyl fumarate in a ratio of approximately 9:1 relative to methanol, resulting in fewer gastrointestinal side effects .
Key Metabolic Reactions:- Ester Hydrolysis: Diroximel fumarate → Monomethyl fumarate + 2-Hydroxyethyl succinimide
- Subsequent Metabolism: Monomethyl fumarate enters the tricarboxylic acid cycle, yielding carbon dioxide and other metabolites like fumaric acid and citric acid .
Diroximel fumarate exhibits immunomodulatory and anti-inflammatory properties. Its mechanism of action involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant responses under oxidative stress conditions. This activation helps decrease inflammation and prevent neuronal damage associated with multiple sclerosis . Clinical studies have demonstrated that diroximel fumarate effectively reduces relapse rates in patients with relapsing forms of MS while being better tolerated than dimethyl fumarate, particularly concerning gastrointestinal side effects .
The synthesis of diroximel fumarate involves several steps:
- Starting Materials: The synthesis typically begins with commercially available fumaric acid derivatives.
- Esterification: The key step is the esterification process, where the fumaric acid moiety is reacted with specific alcohols under controlled conditions to produce diroximel fumarate.
- Purification: Following synthesis, purification processes such as crystallization or chromatography are employed to isolate the final product in high purity.
The detailed synthetic route has not been extensively published due to proprietary concerns but generally follows established organic synthesis techniques for ester compounds .
Diroximel fumarate shares similarities with other compounds within the fumaric acid ester class but has unique characteristics that distinguish it:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dimethyl Fumarate | Produces methanol as a metabolite; more GI side effects. | |
| Monomethyl Fumarate | Active metabolite of both diroximel and dimethyl fumarates; responsible for therapeutic effects. | |
| Fumaric Acid | Parent compound; not used therapeutically on its own for MS. |
Diroximel fumarate's improved gastrointestinal tolerability compared to dimethyl fumarate makes it a preferable option for patients sensitive to side effects associated with traditional therapies .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
Drug Indication
Vumerity is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis (see Section 5. 1 for important information on the populations for which efficacy has been established).
Mechanism of Action
Absorption Distribution and Excretion
Monomethyl fumarate is eliminated as carbon dioxide through expired breath. Negligible amounts, under 0.3% of the ingested dose, are measured in urine. The inactive metabolite, 2-hydroxyethyl succinimide (HES), representing 58-63% of the ingested dose, is excreted in urine.
The apparent volume of distribution ranges from 72L to 83L. Monomethyl fumarate (MMF), the active metabolite of diroximel fumarate, crosses the blood brain barrier.
No clearance information is available on the FDA label for diroximel fumarate, however, clinical study results for its active metabolite, monomethyl fumarate show a mean apparent total clearance from the plasma after oral administration of 1.54 mgL−1.
Metabolism Metabolites
Wikipedia
Niobium_perchlorate
Biological Half Life
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Palte MJ, Wehr A, Tawa M, Perkin K, Leigh-Pemberton R, Hanna J, Miller C, Penner N: Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study. Adv Ther. 2019 Nov;36(11):3154-3165. doi: 10.1007/s12325-019-01085-3. Epub 2019 Sep 19. [PMID:31538304]
Ghasemi N, Razavi S, Nikzad E: Multiple Sclerosis: Pathogenesis, Symptoms, Diagnoses and Cell-Based Therapy. Cell J. 2017 Apr-Jun;19(1):1-10. Epub 2016 Dec 21. [PMID:28367411]
Dutta R, Trapp BD: Relapsing and progressive forms of multiple sclerosis: insights from pathology. Curr Opin Neurol. 2014 Jun;27(3):271-8. doi: 10.1097/WCO.0000000000000094. [PMID:24722325]
Sheikh SI, Nestorov I, Russell H, O'Gorman J, Huang R, Milne GL, Scannevin RH, Novas M, Dawson KT: Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without aspirin in healthy volunteers. Clin Ther. 2013 Oct;35(10):1582-1594.e9. doi: 10.1016/j.clinthera.2013.08.009. [PMID:24139424]
Litjens NH, Burggraaf J, van Strijen E, van Gulpen C, Mattie H, Schoemaker RC, van Dissel JT, Thio HB, Nibbering PH: Pharmacokinetics of oral fumarates in healthy subjects. Br J Clin Pharmacol. 2004 Oct;58(4):429-32. doi: 10.1111/j.1365-2125.2004.02145.x. [PMID:15373936]
Vumerity FDA label
Biogen and Alkermes Announce FDA Approval of VUMERITY™ (diroximel fumarate) for Multiple Sclerosis
FDA Clears More Tolerable Diroximel Fumarate (Vumerity) for MS
Drugs.com: FDA approves Vumerity
Dimethyl fumarate FDA Label
EMA Summary of Opinion: Vumerity (diroximel fumarate)








